molecular formula C6H12N2 B3253759 2-(Tert-butylamino)acetonitrile CAS No. 22687-16-7

2-(Tert-butylamino)acetonitrile

Cat. No.: B3253759
CAS No.: 22687-16-7
M. Wt: 112.17 g/mol
InChI Key: KOOCPROKRWKLJI-UHFFFAOYSA-N
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Description

2-(Tert-butylamino)acetonitrile is an organic compound with the chemical formula C6H12N2. It is also known as acetonitrile, 2-[(1,1-dimethylethyl)amino]-. This compound is characterized by the presence of a tert-butylamino group attached to an acetonitrile moiety. It is a colorless liquid with a molecular weight of 112.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Tert-butylamino)acetonitrile can be synthesized through various methods. One common approach involves the reaction of tert-butylamine with acetonitrile in the presence of a base. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods: In industrial settings, this compound is produced by direct amination of isobutylene using zeolite catalysts. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-(Tert-butylamino)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-(Tert-butylamino)acetonitrile is unique due to the presence of both a tert-butylamino group and a nitrile group, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in organic synthesis and industrial applications .

Properties

IUPAC Name

2-(tert-butylamino)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-6(2,3)8-5-4-7/h8H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOCPROKRWKLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601275181
Record name 2-[(1,1-Dimethylethyl)amino]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22687-16-7
Record name 2-[(1,1-Dimethylethyl)amino]acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22687-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1,1-Dimethylethyl)amino]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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